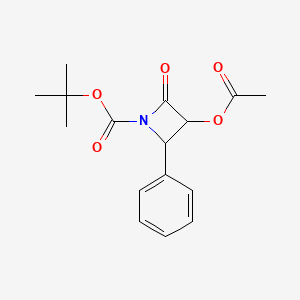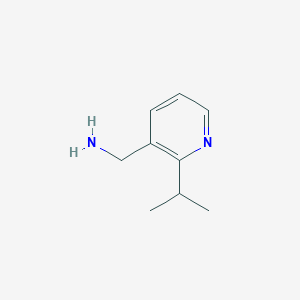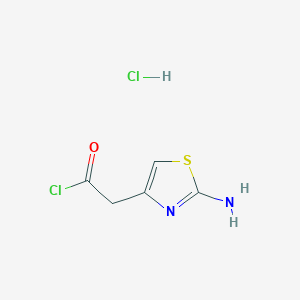
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Aminothiazole
Reagent: Acetyl chloride
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, in the presence of a base such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation.
Thiazolidine Derivatives: Formed by reduction.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer activities
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Utilized in the preparation of complex heterocyclic compounds for research purposes.
Industrial Applications: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
- 2-(2-Aminothiazol-4-yl)acetate
- 2-(2-Aminothiazol-4-yl)acetic acid ethyl ester
Uniqueness
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Fórmula molecular |
C5H6Cl2N2OS |
|---|---|
Peso molecular |
213.08 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-4(9)1-3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |
Clave InChI |
QOYSDZKXYFHSEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


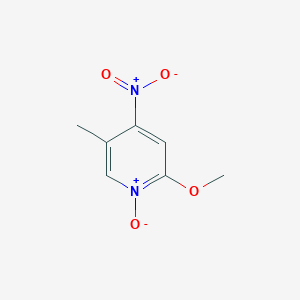

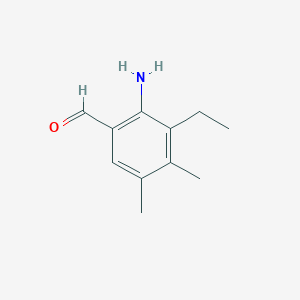
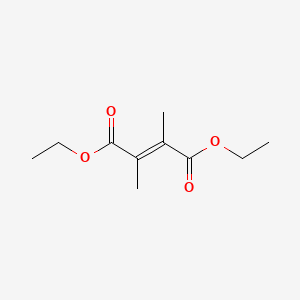
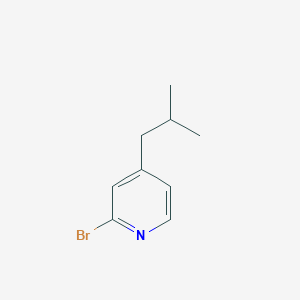
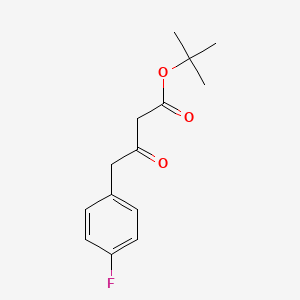
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
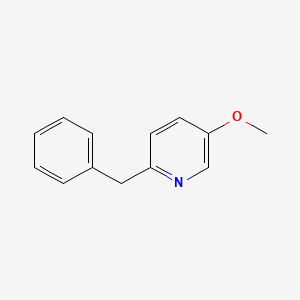
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
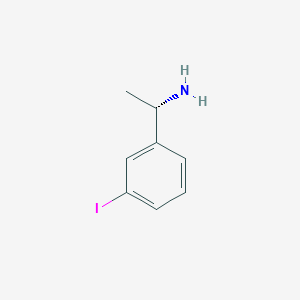
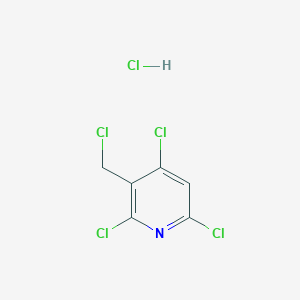
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
